(3-Chlorophenyl)(4-(methylthio)phenyl)methanol
Overview
Description
(3-Chlorophenyl)(4-(methylthio)phenyl)methanol is an organic compound with the molecular formula C14H13ClOS It is characterized by the presence of a chlorophenyl group and a methylthiophenyl group attached to a central methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)(4-(methylthio)phenyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 4-(methylthio)benzylmagnesium chloride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The resulting intermediate is then subjected to hydrolysis to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Chlorophenyl)(4-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of (3-chlorophenyl)(4-(methylthio)phenyl)ketone.
Reduction: Formation of (3-chlorophenyl)(4-(methylthio)phenyl)methane.
Substitution: Formation of (3-substituted phenyl)(4-(methylthio)phenyl)methanol derivatives.
Scientific Research Applications
(3-Chlorophenyl)(4-(methylthio)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-Chlorophenyl)(4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s chlorophenyl and methylthiophenyl groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (4-Chlorophenyl)(3-(methylthio)phenyl)methanol
- (3-Chlorophenyl)(3-fluoro-4-(methylthio)phenyl)methanol
Uniqueness
(3-Chlorophenyl)(4-(methylthio)phenyl)methanol is unique due to the specific positioning of the chlorophenyl and methylthiophenyl groups, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-chlorophenyl)-(4-methylsulfanylphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClOS/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJKTRZMFCXWEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901225761 | |
Record name | Benzenemethanol, 3-chloro-α-[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844683-58-5 | |
Record name | Benzenemethanol, 3-chloro-α-[4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844683-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 3-chloro-α-[4-(methylthio)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901225761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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